3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine
説明
This compound (CAS: 2034438-48-5, C₁₆H₁₉N₅O₃, molecular weight: 329.35 g/mol) is a heterocyclic derivative combining pyridazine and pyrazolo-oxazine moieties linked via a piperidine scaffold . It is structurally characterized by:
- A pyridazine ring substituted with an oxy-piperidinyl group.
- A pyrazolo[3,2-b][1,3]oxazine-2-carbonyl group attached to the piperidine nitrogen.
Its synthesis likely involves coupling a pyrazolo-oxazine carboxylic acid derivative with a piperidin-3-ol intermediate, followed by functionalization with pyridazine.
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(13-10-15-21(19-13)8-3-9-23-15)20-7-2-4-12(11-20)24-14-5-1-6-17-18-14/h1,5-6,10,12H,2-4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWVTNHROMWXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine typically involves multiple steps:
Formation of the pyrazolo[3,2-b][1,3]oxazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with an oxirane can yield the desired pyrazolo[3,2-b][1,3]oxazine ring.
Attachment of the piperidine moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,2-b][1,3]oxazine ring is replaced by a piperidine derivative.
Formation of the pyridazine ring: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones or other suitable precursors.
Coupling of the components: The final step involves the coupling of the pyrazolo[3,2-b][1,3]oxazine-piperidine intermediate with the pyridazine ring through esterification or amidation reactions.
Industrial Production Methods
Industrial production of 3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazolo[3,2-b][1,3]oxazine rings, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine or tetrahydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions on the pyridazine and pyrazolo[3,2-b][1,3]oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridazine derivatives, and substituted pyrazolo[3,2-b][1,3]oxazine and pyridazine compounds.
科学的研究の応用
3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: It is employed in chemical biology studies to probe the function of specific proteins and cellular processes.
作用機序
The mechanism of action of 3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
類似化合物との比較
Comparison with Structural Analogs
Pyridazine and Pyrazolo-Oxazine Derivatives
(a) 3-Methyl-6-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine (BK72331)
- Structure : Differs by a methyl group at position 3 of the pyridazine ring.
- Properties : Molecular weight 343.38 g/mol (C₁₇H₂₁N₅O₃). The methyl group increases lipophilicity (predicted logP ~1.8 vs. ~1.5 for the parent compound) .
- Applications : Methyl substitution may enhance metabolic stability, a common strategy in drug design.
(b) Pyrazolo-Oxazine Sulfonyl Chlorides and Carboxylic Acids
- Examples :
- Key Differences : Sulfonyl chloride and carboxylic acid groups introduce polarity, improving aqueous solubility but reducing membrane permeability. These derivatives are intermediates for further functionalization (e.g., amide couplings) .
(c) Piperidine-Linked Heterocycles
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL)* | Stability Notes |
|---|---|---|---|---|
| Target compound (CAS: 2034438-48-5) | 329.35 | ~1.5 | ~0.1 (PBS) | Stable at RT; hygroscopic |
| BK72331 (CAS: 2034251-42-6) | 343.38 | ~1.8 | ~0.05 (PBS) | Improved metabolic stability |
| 3-(Chlorosulfonyl) derivative | 334.46 | ~0.2 | ~1.2 (PBS) | Sensitive to hydrolysis |
| 6-Methylidene derivative | 307.30 | ~1.2 | ~0.3 (PBS) | Reactive at double bond |
*Predicted using evidence-based analogs .
生物活性
The compound 3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer and central nervous system (CNS) effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₁F₃N₆O₂
- Molecular Weight : 410.4 g/mol
- CAS Number : 2097902-36-6
This compound features a complex structure that combines a pyridazine core with a pyrazolo[3,2-b][1,3]oxazine moiety. The presence of these heterocycles is significant as they are known to influence the biological activity of compounds.
Synthesis
The synthesis of 3-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyridazine involves multi-step synthetic routes. Initial steps typically include the formation of the pyrazolo[3,2-b][1,3]oxazine core followed by functionalization to introduce the piperidine and pyridazine components.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to the pyrazolo[3,2-b][1,3]oxazine framework. For instance, derivatives have shown activity against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism of action often involves inhibition of specific protein kinases that are crucial for cancer cell proliferation.
Central Nervous System Effects
Research has indicated that compounds containing the pyrazolo[3,2-b][1,3]oxazine structure exhibit significant CNS depressant effects. In experimental models with mice, these compounds were shown to reduce locomotor activity, suggesting potential applications in treating anxiety or sleep disorders . The pharmacological evaluation revealed qualitative differences in CNS effects based on structural variations within the compound series.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties. For example, it has been reported that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways. This characteristic is particularly valuable for drug design aimed at targeting metabolic diseases .
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated their efficacy against cancer cell lines. The researchers utilized molecular docking studies to predict binding affinities to target proteins involved in cancer progression . The findings suggested that modifications to the pyrazolo structure could enhance biological activity.
Case Study 2: CNS Activity Assessment
Another study focused on assessing the CNS depressant effects of related compounds in mice models. The results indicated a dose-dependent reduction in locomotor activity correlating with increased concentrations of the test compounds . These findings highlight the potential for developing new treatments for CNS disorders.
Data Summary
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
